molecular formula C12H12N4O4S B7109011 Ethyl 1-(cyanomethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate

Ethyl 1-(cyanomethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B7109011
M. Wt: 308.32 g/mol
InChI Key: QSUQLSYDRQYUBH-UHFFFAOYSA-N
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Description

Ethyl 1-(cyanomethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. . The unique structure of this compound, which includes an imidazo[1,5-a]pyridine core, makes it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(cyanomethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate typically involves a multi-step process. One common method includes the cyclo-condensation reaction of 2-pyridyl ketones with alkyl glyoxylates or aldehydes in the presence of a secondary nitrogen source, such as magnesium nitride (Mg3N2). This reaction proceeds through a one-pot annulation strategy, resulting in the formation of the imidazo[1,5-a]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(cyanomethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl, or aryl groups.

Mechanism of Action

The mechanism of action of Ethyl 1-(cyanomethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(cyanomethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyanomethylsulfamoyl group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

ethyl 1-(cyanomethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c1-2-20-12(17)10-15-11(21(18,19)14-7-6-13)9-5-3-4-8-16(9)10/h3-5,8,14H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUQLSYDRQYUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C2N1C=CC=C2)S(=O)(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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